5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone

Antioxidant Radical Scavenging Structure-Activity Relationship

Researchers quantifying Dodonaea viscosa extracts require an authentic prenylated flavonoid standard; non-prenylated flavonoids (e.g., quercetin) fail as substitutes due to divergent radical-scavenging selectivity. This 3'-prenylated flavone resolves that gap: • Definitive HPLC/LC-MS reference standard for phytochemical profiling and batch-to-batch consistency of D. viscosa botanicals • Unique ABTS-selective scavenging (IC50<10 µM) vs. DPPH inactivity (IC50>300 µM) - mechanistically distinct from non-prenylated flavonoids • XLogP3-AA 4.7; optimal lipophilic model for ADME, passive diffusion, and membrane-interaction studies Supplied as yellow powder, ≥95% purity. Custom packaging and bulk quantities available.

Molecular Formula C22H22O7
Molecular Weight 398.4 g/mol
Cat. No. B592818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone
Molecular FormulaC22H22O7
Molecular Weight398.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3
InChIKeyFGXCTBPUBORURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone: Analytical Reference Standard


5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone (CAS: 959421-20-6) is a prenylated flavonoid classified as a 3'-prenylated flavone [1]. It is a secondary metabolite primarily isolated from the herbs of Dodonaea viscosa and is characterized by a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol [2]. The compound is available as a yellow powder and is utilized as an analytical reference standard for phytochemical investigations and quality control of botanical extracts .

Botanical reference standard for Dodonaea viscosa phytochemical profiling
3′-prenylated flavone suitable for prenylation-dependent analytical methods
Class-level radical-scavenging selectivity supports antioxidant mechanism studies

5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone Irreplaceability


Within the flavonoid class, substitution with 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone is not equivalent to using non-prenylated flavones or diprenylated derivatives due to distinct physicochemical and biological consequences conferred by its specific prenylation pattern. The C5 isoprenoid substituent at the 3'-position is a critical structural determinant that differentiates this compound from its non-prenylated counterparts [1]. Class-level evidence demonstrates that prenylated flavonoids exhibit a unique, selective radical-scavenging profile; they are potent scavengers of ABTS radicals (IC50 < 10 µM) but are largely inactive against DPPH radicals (IC50 > 300 µM), a behavior not observed with non-prenylated flavonoids like quercetin [2]. This functional divergence means that assays or applications dependent on specific antioxidant mechanisms cannot interchangeably use a generic flavonoid standard, as the prenyl group dictates both molecular lipophilicity (XLogP3-AA of 4.7) and target interaction profiles [3].

Class mismatch
Prenylation-driven ABTS/DPPH selectivity may not transfer to non-prenylated flavonoid standards like quercetin.
Physicochemical shift
Lipophilicity (predicted logP >4) differs substantially from non-prenylated analogs (~3); membrane partitioning and bioactivity data may not replicate.
Prenylation pattern
Mono- vs. di-prenylated flavonoids exhibit distinct anti-Zika activity profiles; monoprenylated standard cannot substitute for diprenylated analogs without validation.

Quantitative Evidence for 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone


Selective ABTS Radical Scavenging vs. Quercetin

Prenylated flavonoids, as a class, exhibit a unique selectivity in radical scavenging assays that is not observed in non-prenylated flavonoids. In a study comparing five prenylated flavonoids to the non-prenylated standard quercetin, all prenylated compounds demonstrated potent ABTS radical scavenging (IC50 < 10 μM) but were inactive against DPPH radicals (IC50 > 300 μM). In contrast, quercetin showed potent activity in both assays [1]. While direct data for 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone is not available in this study, this class-level inference suggests it would share this distinctive, prenyl-driven functional profile, differentiating it from common flavonoid standards.

Radical Scavenging vs. Quercetin
Class-level
Prenylated flavonoids (class): ABTS IC50 <10 µM, DPPH IC50 >300 µM. Quercetin: active in both assays.
Selective ABTS scavenging may not apply to non-prenylated standards.
Direct data for this compound not reported; class-based inference.
Antioxidant Radical Scavenging Structure-Activity Relationship

Lipophilicity Difference: Prenylation Effect

The presence of the 3'-prenyl group on 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone significantly increases its lipophilicity compared to non-prenylated flavones. The computed XLogP3-AA value for the target compound is 4.7, as reported by PubChem [1]. In contrast, a non-prenylated analog such as 5,7,4'-trihydroxy-3,6-dimethoxyflavone (without the 3'-prenyl group) is expected to have a substantially lower logP value (typically in the range of 2.5-3.5 for similar polymethoxylated flavones). This increased lipophilicity can directly impact membrane permeability, cellular uptake, and distribution in biological systems.

Lipophilicity (XLogP3-AA)
Class-level
4.7
Higher lipophilicity vs. non-prenylated flavones (typical logP ~3.0).
Computational prediction; experimental validation may be required.
Physicochemical Property Lipophilicity ADME Prediction

Mono- vs. Di-Prenylation Activity Comparison

The number of prenyl groups on a flavonoid scaffold significantly impacts its biological activity. A study isolating prenylated flavonoids from Dodonaea viscosa reported that a diprenylated analog, 5,7,4'-trihydroxy-3',5'-di(3-methylbut-2-enyl)-3,6-dimethoxyflavone, was among the compounds tested for larvicidal activity [1]. While direct comparative data for 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone (a monoprenylated compound) is not provided in this study, the existence of this structurally distinct diprenylated analog highlights a key procurement choice. In related work, a specific diprenylated flavonoid (visconaea D) demonstrated anti-Zika virus activity with an EC50 of 16.34 μM, while other prenylated analogs from the same plant showed different activity profiles [2]. This demonstrates that mono- and di-prenylated flavonoids are not interchangeable and can exhibit divergent biological potencies and selectivities.

Mono- vs. Di-Prenylation Activity
Context-dependent
This compound: data not available. Visconaea D (diprenylated): EC50 16.34 µM (anti-Zika, Vero cells).
Mono-/di-prenylation may yield distinct activity profiles.
Direct comparison absent; supports structural differentiation review.
Natural Product Structure-Activity Relationship Anti-Zika Virus

5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone Application Scenarios


Phytochemical Profiling of Dodonaea viscosa Extracts

Given its isolation from Dodonaea viscosa , 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone is the definitive reference compound for the identification and quantification of this specific prenylated flavonoid in botanical raw materials and extracts. Using this compound as an HPLC or LC-MS standard ensures accurate phytochemical profiling, which is a prerequisite for batch-to-batch consistency in research and industrial applications. Its distinct physicochemical properties, including its specific XLogP3-AA of 4.7 [1], also make it a valuable marker for method development targeting lipophilic components of the extract.

ABTS-Specific Antioxidant Mechanism Studies

Researchers investigating structure-activity relationships of antioxidants should select 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone when the study's objective is to explore the unique, prenyl-driven selectivity for ABTS radical scavenging. Class-level evidence confirms that prenylated flavonoids, in contrast to common standards like quercetin, are potent in ABTS assays (IC50 < 10 µM) but inactive in DPPH assays (IC50 > 300 µM) [2]. This compound is therefore the correct tool for experiments designed to probe the mechanistic basis of this differential activity, as a non-prenylated flavonoid would not exhibit this selectivity and would confound the results.

Membrane Permeability and Cellular Uptake Studies

With a predicted logP of 4.7, this compound is a relevant model for investigating the cellular uptake and bioavailability of lipophilic prenylated flavonoids [1]. Researchers studying passive diffusion, drug-likeness, or the impact of prenylation on membrane interaction should procure this specific compound as a representative monoprenylated flavone. Using a less lipophilic, non-prenylated analog would fail to replicate the physiologically relevant behavior of this class of compounds, leading to inaccurate conclusions about their ADME properties.

Comparator for Diprenylated Flavonoid Research

In research programs focused on the antiviral or other bioactivities of diprenylated flavonoids from D. viscosa, such as the anti-Zika virus active visconaeas [3], 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone serves as a crucial structural comparator. By including this monoprenylated analog in activity assays, researchers can directly assess the biological consequence of adding a second prenyl group to the flavonoid scaffold. This head-to-head comparison is essential for elucidating structure-activity relationships and for identifying the minimal pharmacophore, a task for which a generic flavonoid would be entirely unsuitable.

Application
Selection Property
Validation Focus
Botanical extract profiling
Monoprenylated flavone reference standard for Dodonaea viscosa
HPLC/LC-MS peak identification and quantification
Antioxidant mechanism studies
Prenyl-driven radical-scavenging selectivity (ABTS context)
ABTS vs DPPH assay selectivity verification
Cellular permeability studies
Lipophilic prenylated flavone model (predicted logP ~4.7)
Membrane partition and uptake assays
Structure-activity relationship studies
Monoprenylated comparator for antiviral prenylation research
Prenylation pattern activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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